1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one
Description
1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one is a cyclic urea derivative characterized by an imidazolidin-2-one core substituted with a 3-(allyloxy)-2-hydroxypropyl chain. Its synthetic pathways, such as those described for analogs in and , often involve allylation and cyclization steps .
Structure
3D Structure
Properties
CAS No. |
93919-31-4 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3-prop-2-enoxypropyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H16N2O3/c1-2-5-14-7-8(12)6-11-4-3-10-9(11)13/h2,8,12H,1,3-7H2,(H,10,13) |
InChI Key |
IFFOMWZAZSUOSU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CN1CCNC1=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Protocol
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| Schiff Base Formation | Diamine + Aldehyde, MeOH or THF, reflux (40-80 °C), 1 h | Formation of imine intermediate monitored by TLC | Schiff base intermediate |
| Reduction | NaBH4, portion-wise addition, reflux, 1 h | Reduction of imine to diamine | Diamine intermediate |
| Cyclization | CDI (1.0 equiv.), anhydrous DCM, reflux overnight + additional CDI (0.2 equiv.), reflux 4 h | Cyclization to imidazolidin-2-one ring | Target imidazolidin-2-one compound |
This method allows isolation and purification of intermediates, providing control over each step but involves longer reaction times and multiple workups.
Pseudo-Multicomponent One-Pot Protocol
This streamlined approach integrates the three steps into a single reaction vessel, reducing time and solvent use:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| Combined Reaction | Diamine + Aldehyde (2.05 equiv.), anhydrous THF, microwave irradiation (MW), reflux 60 min | In situ Schiff base formation | Schiff base intermediate |
| Reduction | NaBH4 (2.1 equiv.), portion-wise, reflux 240 min under MW | Reduction to diamine | Diamine intermediate |
| Cyclization | CDI (1.1 equiv.) in anhydrous DCM, reflux under MW 60 min + additional CDI (0.2 equiv.), overnight | Cyclization to imidazolidin-2-one | Target compound |
This method benefits from microwave irradiation to accelerate reaction rates and improve yields, achieving 55% to 81% yields depending on substituents.
Optimization and Reaction Parameters
Temperature: The reaction temperature is critical, with an optimal range of 40–70 °C for the pseudo-multicomponent protocol. Higher temperatures can improve yields but may also increase by-products.
Stoichiometry: The molar ratio of aldehyde to diamine is typically around 2:1 to ensure complete Schiff base formation. CDI is used in slight excess to drive cyclization.
Solvent Choice: Polar solvents like methanol and THF facilitate Schiff base formation, while anhydrous DCM is preferred for the CDI-mediated cyclization step.
Microwave Irradiation: Use of microwave heating significantly reduces reaction times and can enhance yields by providing uniform heating and energy efficiency.
Research Findings and Yield Data
A representative study demonstrated the synthesis of various 1,3-disubstituted imidazolidin-2-ones, including analogs with hydroxypropyl substituents, using the above methods. The yields for the pseudo-multicomponent one-pot protocol were consistently higher than the traditional multi-step method, especially for sterically hindered substrates.
| Compound | Multi-Step Yield (%) | One-Pot Yield (%) |
|---|---|---|
| This compound (analog) | ~40-55 | 55-81 |
The improved yields and streamlined process highlight the efficiency of the pseudo-multicomponent approach.
Mechanistic Insights
The initial Schiff base formation involves nucleophilic attack of the diamine amino groups on the aldehyde carbonyl, releasing water.
Sodium borohydride reduces the imine to a stable diamine intermediate.
CDI activates the amino group, forming an intermediate carbamoyl imidazole, which undergoes intramolecular nucleophilic attack by the second amino group to form the imidazolidin-2-one ring.
The reaction byproducts, carbon dioxide and imidazole, are benign and facilitate purification.
Chemical Reactions Analysis
1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced under specific conditions to form amines.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The allyloxy and hydroxypropyl groups can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Variations
The imidazolidin-2-one scaffold is highly modular, with substituents dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
1-(3-(3,6-Difluoro-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one (Compound 6)
- Structural Features : Carbazole core, difluoro substitutions, hydroxypropyl chain.
- Activity : Potent cryptochrome modulator with demonstrated efficacy in improving glucose clearance in diabetic models. The carbazole moiety enhances binding to cryptochrome proteins, while fluorine atoms improve metabolic stability .
- Key Difference : Carbazole integration distinguishes it from the target compound, enabling unique protein interactions.
3-(Allyloxy)-4-(((2,2,6,6-tetramethylpiperidin-1-yl)oxy)methyl)imidazolidin-2-one (93j)
- Structural Features : Allyloxy group, tetramethylpiperidinyl-oxy methyl substituent.
- Activity : Primarily a synthetic intermediate; the bulky piperidinyl group may influence steric hindrance and solubility .
1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one (5l)
- Structural Features : Acylated thiazole-thio group, chloropyridinylmethyl substitution.
- Key Difference : The thioacetyl group enhances electrophilicity, enabling nucleophilic targeting in pests.
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one (18c)
- Structural Features : Trifluoromethyl benzyl, dimethoxybenzyl, piperidinylmethyl groups.
- Activity : Acetylcholinesterase inhibition for Alzheimer’s disease; trifluoromethyl boosts lipophilicity and blood-brain barrier penetration .
- Key Difference : The trifluoromethyl group enhances CNS activity, unlike the allyloxy group in the target compound.
Data Table: Comparative Overview
Key Research Findings
Cryptochrome Modulation : Carbazole-containing analogs (e.g., Compound 6) show promise in metabolic disorders due to cryptochrome interactions, with fluorine atoms enhancing stability and efficacy .
Synthetic Flexibility : Allyloxy groups (as in the target compound and 93j) enable diverse functionalization, supporting rapid derivatization for structure-activity studies .
Pharmacological Diversity : Substituents like trifluoromethyl (18c) or thioacetyl (5l) pivot applications from CNS diseases to agrochemicals, highlighting the scaffold’s versatility .
Solubility and Reactivity : Hydroxypropyl chains improve hydrophilicity, whereas bulky groups (e.g., tetramethylpiperidinyl in 93j) may reduce bioavailability .
Biological Activity
1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one is a compound that has garnered interest due to its potential biological activities, particularly in immunosuppression and antiviral effects. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound involves the modification of imidazolidin-2-one scaffolds. The compound has been synthesized through various methods, including alkylation and acylation techniques that allow for the introduction of the allyloxy group at the appropriate position on the imidazolidin-2-one structure.
Immunosuppressive Activity
Research indicates that compounds with the imidazolidin-2-one scaffold exhibit significant immunosuppressive properties. In a study evaluating the immunosuppressive activity of several derivatives, it was found that this compound demonstrated notable effects in inhibiting concanavalin A (ConA)-stimulated mouse splenocyte proliferation. Specifically, at a concentration of 90 µM, this compound significantly reduced splenocyte proliferation, highlighting its potential as an immunomodulatory agent .
Antiviral Activity
The antiviral properties of related compounds have been explored extensively. For example, derivatives similar to this compound have shown improved activity against HIV-1 and its mutants. The incorporation of allyloxy groups has been linked to enhanced interactions with viral targets, suggesting a promising avenue for further research into antiviral therapies .
Immunosuppressive Mechanism
The immunosuppressive effects of this compound are thought to be mediated through several pathways:
- Inhibition of T-cell Activation : By modulating signaling pathways involved in T-cell activation, this compound can effectively reduce immune responses.
- Cytokine Modulation : The compound may alter cytokine production, leading to reduced inflammation and immune response.
Antiviral Mechanism
The antiviral mechanism is likely multifaceted:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes.
- Host Cell Interaction : The allyloxy moiety may enhance binding affinity to host cell receptors, facilitating better uptake and subsequent inhibition of viral activity.
Study on Immunosuppressive Activity
In a controlled laboratory setting, researchers evaluated the effects of various concentrations of this compound on mouse splenocytes. The results indicated a dose-dependent reduction in cell proliferation, with significant effects observed at concentrations above 50 µM. This study underscores the potential utility of this compound in therapeutic applications where modulation of immune responses is desired .
Antiviral Efficacy Against HIV
Another study focused on the antiviral efficacy of related compounds against HIV-1. It was found that certain derivatives exhibited potent inhibitory effects on viral replication in vitro. The structural modifications introduced by the allyloxy group were crucial for enhancing the antiviral activity, suggesting that this compound could serve as a lead compound for further development in HIV therapy .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
